molecular formula C14H15N3S B257763 1-(4-Methylanilino)-3-phenylthiourea CAS No. 56864-62-1

1-(4-Methylanilino)-3-phenylthiourea

Cat. No.: B257763
CAS No.: 56864-62-1
M. Wt: 257.36 g/mol
InChI Key: KZYBQJDOLBIMKM-UHFFFAOYSA-N
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Description

1-(4-Methylanilino)-3-phenylthiourea (IUPAC name: 1-(4-methylphenyl)-3-phenylthiourea) is a thiourea derivative characterized by a central thiourea (–NH–CS–NH–) backbone substituted with a 4-methylphenyl group and a phenyl group. This compound has garnered attention in corrosion inhibition research due to its ability to adsorb onto metal surfaces, forming protective layers in acidic environments . Synthesized via the reaction of phenyl isothiocyanate with 4-methylaniline, it is typically characterized using FTIR, NMR, and electrochemical techniques such as potentiodynamic polarization (PD) and electrochemical impedance spectroscopy (EIS) . Its inhibition efficiency in 2 M HCl solutions increases with concentration but decreases with rising temperature, suggesting physisorption-dominated behavior .

Properties

CAS No.

56864-62-1

Molecular Formula

C14H15N3S

Molecular Weight

257.36 g/mol

IUPAC Name

1-(4-methylanilino)-3-phenylthiourea

InChI

InChI=1S/C14H15N3S/c1-11-7-9-13(10-8-11)16-17-14(18)15-12-5-3-2-4-6-12/h2-10,16H,1H3,(H2,15,17,18)

InChI Key

KZYBQJDOLBIMKM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NNC(=S)NC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Substituent Effects on Corrosion Inhibition

The corrosion inhibition performance of 1-(4-methylanilino)-3-phenylthiourea is influenced by the electron-donating methyl group at the para position of the anilino ring. Comparable derivatives with substituents such as methoxy (–OCH₃), bromo (–Br), and chloro (–Cl) exhibit distinct efficiencies due to variations in electronic and steric effects (Table 1).

Table 1: Corrosion Inhibition Performance of Para-Substituted Thiourea Derivatives in 2 M HCl

Compound Substituent (R) Inhibition Efficiency (%)* Adsorption Type Key Findings
1-(4-Methylphenyl)-3-phenylthiourea –CH₃ 85–92 (1 mM) Mixed-type inhibitor Efficiency decreases with temperature
1-(4-Methoxyphenyl)-3-phenylthiourea –OCH₃ 88–94 (1 mM) Mixed-type inhibitor Higher efficiency due to –OCH�3 resonance
1-(4-Bromophenyl)-3-phenylthiourea –Br 78–86 (1 mM) Mixed-type inhibitor Lower efficiency; steric hindrance
1-(4-Chlorophenyl)-3-phenylthiourea –Cl 80–88 (1 mM) Mixed-type inhibitor Moderate electron-withdrawing effect

*Inhibition efficiency values are approximate and concentration-dependent.

Key Observations :

  • Electron-donating groups (e.g., –CH₃, –OCH₃) enhance inhibition efficiency by improving adsorption via increased electron density on the thiourea moiety .
  • Bulky substituents (e.g., –Br) reduce efficiency due to steric hindrance, limiting surface coverage .
Catalytic Activity in CuAAC Reactions

1-(4-Methoxyphenyl)-3-phenylthiourea (DS038) serves as a ligand in CuSO₄·5H₂O-based catalytic systems for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The methoxy group enhances electron donation, stabilizing the copper catalyst and improving reaction yields compared to the methyl-substituted derivative .

Enzyme Inhibition and Antimicrobial Activity
  • 1-(2,4-Dimethylphenyl)-3-phenylthiourea (Compound IV) : Exhibits moderate enzyme inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values of 12.3 µM and 14.7 µM, respectively. The dimethyl groups enhance hydrophobic interactions with enzyme active sites .
  • 1-(2-Fluorophenyl)-3-phenylthiourea (Compound V) : Shows superior antibacterial activity (MIC = 8 µg/mL against S. aureus) due to the electronegative fluorine atom, which increases membrane permeability .

Comparison with 1-(4-Methylanilino)-3-phenylthiourea: The target compound lacks significant bioactivity data in the provided evidence, suggesting its primary application remains corrosion inhibition rather than biological targeting.

Physicochemical and Structural Properties

Table 2: Physicochemical Comparison of Thiourea Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
1-(4-Methylanilino)-3-phenylthiourea C₁₄H₁₄N₂S 242.34 Not reported Corrosion inhibition
1-(2-Morpholinoethyl)-3-phenylthiourea C₁₃H₁₉N₃OS 265.37 136 Potential drug candidate
1-(2-Hydroxyethyl)-3-phenylthiourea C₉H₁₂N₂OS 196.26 Not reported Solubility-enhanced derivatives
1-(2,3-Dimethylphenyl)-3-phenylthiourea C₁₅H₁₆N₂S 256.37 Not reported Structural studies

Structural Insights :

  • Derivatives with hydrophilic groups (e.g., –OH in 1-(2-hydroxyethyl)-3-phenylthiourea) exhibit improved solubility, making them suitable for aqueous-phase applications .

Computational and Experimental Methodologies

  • Density Functional Theory (DFT) : Used to analyze electronic properties (e.g., HOMO-LUMO gaps) of thiourea derivatives, correlating substituent effects with reactivity .
  • Electrochemical Techniques : PD and EIS are standard for evaluating corrosion inhibition mechanisms, confirming mixed-type inhibition behavior in acidic media .
  • X-ray Crystallography: Critical for resolving structures of complexes like 1-(N-methyl-N-phenylamino)-3-(4-methylphenyl)thiourea, revealing planar thiourea cores and intermolecular hydrogen bonds .

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